molecular formula C11H23NO4S2 B2409309 1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine CAS No. 1797847-41-6

1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine

Cat. No. B2409309
CAS RN: 1797847-41-6
M. Wt: 297.43
InChI Key: JLMZXGCDFBVNBL-UHFFFAOYSA-N
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Description

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which makes the ring significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Synthesis Analysis

Azetidines can be synthesized through various methods. One approach involves the use of visible light-mediated intermolecular [2+2] photocycloadditions . This method is characterized by its operational simplicity, mild conditions, and broad scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors .


Molecular Structure Analysis

The structure of azetidines is characterized by a four-membered heterocycle . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . For example, the N-alkylation and N-acylation of azetidine nitrogen have been discussed .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines are influenced by their four-membered heterocyclic structure . This structure imparts a considerable ring strain, which results in unique reactivity .

Scientific Research Applications

Medicinal Chemistry

1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine: is a valuable compound in medicinal chemistry due to its unique structural properties. The azetidine ring, with its significant ring strain, offers a reactive site for the development of new pharmaceuticals. This compound can be used as a scaffold for designing drugs targeting various diseases, including cancer and infectious diseases .

Organic Synthesis

In organic synthesis, 1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine serves as a versatile intermediate. Its reactivity allows for the construction of complex molecules through various chemical reactions, such as nucleophilic substitution and ring-opening reactions. This makes it a valuable tool for synthesizing novel organic compounds .

Polymer Chemistry

The compound’s unique structure is also beneficial in polymer chemistry. It can be used to create new polymers with specific properties, such as enhanced thermal stability and mechanical strength. These polymers have potential applications in materials science, including the development of advanced coatings and high-performance materials .

Catalysis

1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine: can act as a ligand in catalytic processes. Its ability to stabilize transition states and intermediates makes it useful in various catalytic reactions, including asymmetric synthesis and cross-coupling reactions. This application is crucial for developing more efficient and selective catalytic systems .

Chiral Templates

The compound’s chiral nature allows it to be used as a template for synthesizing other chiral molecules. This is particularly important in the production of enantiomerically pure compounds, which are essential in the pharmaceutical industry for creating drugs with specific desired effects and minimal side effects .

Material Science

In material science, 1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine can be incorporated into the design of new materials with unique properties. For example, it can be used to develop materials with specific electronic or optical properties, which are useful in the fields of electronics and photonics .

Environmental Chemistry

The compound’s reactivity and stability make it suitable for applications in environmental chemistry. It can be used in the development of new methods for detecting and removing pollutants from the environment. This includes applications in water purification and soil remediation .

Agricultural Chemistry

In agricultural chemistry, 1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine can be used to develop new agrochemicals, such as pesticides and herbicides. Its unique properties allow for the creation of compounds that are more effective and environmentally friendly, contributing to sustainable agricultural practices .

These applications highlight the versatility and importance of 1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

Recent advances in the synthesis and reactivity of azetidines Construction of aziridine, azetidine, indole and quinoline-like heterocycles New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications

Mechanism of Action

While specific mechanisms of action would depend on the exact molecular structure and application, azetidines often serve as scaffolds in medicinal chemistry and are key factors for the efficacy of numerous pharmaceutical products .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Azetidines are expected to continue playing a significant role in organic synthesis and medicinal chemistry .

properties

IUPAC Name

1-butylsulfonyl-3-(2-methylpropylsulfonyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4S2/c1-4-5-6-18(15,16)12-7-11(8-12)17(13,14)9-10(2)3/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMZXGCDFBVNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CC(C1)S(=O)(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine

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